
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene is an organotellurium compound characterized by the presence of two methyltelluro groups attached to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxynaphthalene as the core structure.
Telluration Reaction: The introduction of methyltelluro groups is achieved through a telluration reaction. This involves the reaction of 2,6-dimethoxynaphthalene with a tellurium reagent such as dimethyl ditelluride in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature and solvent used can vary, but common conditions include refluxing in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene can undergo various chemical reactions, including:
Oxidation: The methyltelluro groups can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the methyltelluro groups back to tellurium or other lower oxidation states.
Substitution: The methyltelluro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
Oxidation: Products include telluroxides and tellurones.
Reduction: Products include elemental tellurium or tellurides.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the methyltelluro groups.
Scientific Research Applications
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of other organotellurium compounds.
Materials Science: Its unique electronic properties make it a candidate for use in the development of novel materials, such as semiconductors or conductive polymers.
Medicinal Chemistry: Research is ongoing to explore its potential as an anticancer or antimicrobial agent due to the biological activity of organotellurium compounds.
Catalysis: It can be used as a catalyst or catalyst precursor in various organic reactions, including oxidation and reduction processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene involves its interaction with molecular targets through its tellurium atoms. These interactions can include:
Redox Reactions: The tellurium atoms can undergo redox reactions, influencing the redox state of biological molecules.
Coordination Chemistry: The tellurium atoms can coordinate with metal ions, affecting enzymatic activity or metal ion homeostasis.
Biological Activity: The compound’s biological activity may involve the generation of reactive oxygen species (ROS) or the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-3,7-bis(methylthio)-naphthalene: Similar structure but with sulfur atoms instead of tellurium.
2,6-Dimethoxy-3,7-bis(methylseleno)-naphthalene: Similar structure but with selenium atoms instead of tellurium.
2,6-Dimethoxy-3,7-bis(methylsulfonyl)-naphthalene: Similar structure but with sulfonyl groups instead of tellurium.
Uniqueness
2,6-Dimethoxy-3,7-bis(methyltelluro)-naphthalene is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its sulfur and selenium analogs. These properties include:
Higher Atomic Weight: Tellurium has a higher atomic weight than sulfur and selenium, affecting the compound’s density and reactivity.
Distinct Redox Properties: Tellurium exhibits different redox behavior, which can influence the compound’s reactivity and biological activity.
Unique Coordination Chemistry: The coordination chemistry of tellurium differs from that of sulfur and selenium, leading to different interactions with metal ions and biological molecules.
Properties
IUPAC Name |
2,6-dimethoxy-3,7-bis(methyltellanyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2Te2/c1-15-11-5-9-8-14(18-4)12(16-2)6-10(9)7-13(11)17-3/h5-8H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXURPNRHIGRZNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1[Te]C)OC)[Te]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2Te2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662999 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136559-38-1 |
Source


|
| Record name | 2,6-Dimethoxy-3,7-bis(methyltellanyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

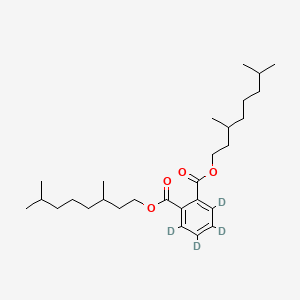
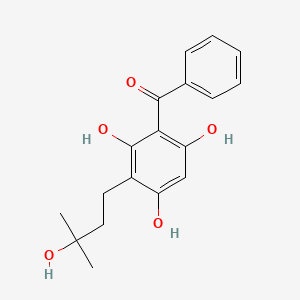

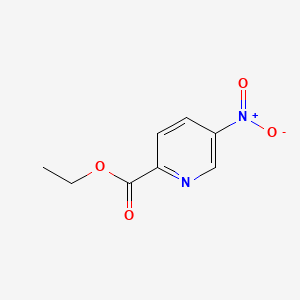
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
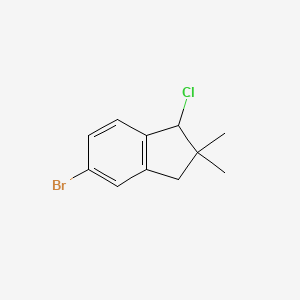
![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
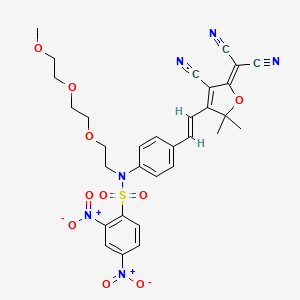

![6-Hydroxy-5,8-dimethyl-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B592622.png)

